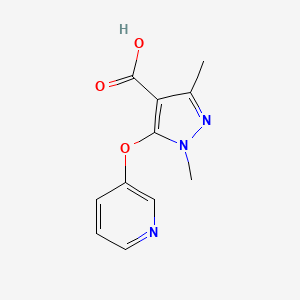
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with appropriate heterocyclic amines . For instance, the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole afforded the formation of a compound, which was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and pyrimidine fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole . This compound was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their structure . For instance, a significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound is part of a class of molecules that have been studied for their potential in fighting microbial infections. The pyrazole moiety, in particular, is known for its broad spectrum of biological activities, including antimicrobial properties . Research has shown that derivatives of pyrazole can be effective against various microorganisms, making them valuable in the development of new antimicrobial agents.
Anticancer Research
Pyrazole derivatives have also attracted attention in the field of cancer research. They have been found to exhibit cytotoxic activities against different cancer cell lines. The presence of the pyridin-3-yloxy group could potentially enhance these properties, making it a candidate for the synthesis of novel anticancer scaffolds . Studies often focus on the compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Alzheimer’s Disease Treatment
Compounds with a pyrazole core have been identified as potential acetylcholinesterase inhibitors, which are important for the treatment of Alzheimer’s disease . The inhibition of this enzyme is a well-known strategy for alleviating symptoms related to memory and cognition in Alzheimer’s patients.
Antidepressant and Anticonvulsant Effects
The pyrazole ring system is associated with central nervous system activities, including antidepressant and anticonvulsant effects . This makes the compound of interest for the development of new drugs that could treat various psychiatric and neurological disorders.
Antihypertensive Applications
Derivatives of pyrazole have been reported to possess antihypertensive activity . This suggests that 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid could be used as a starting point for the design of new blood pressure-lowering medications.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of pyrazole derivatives make them suitable for the development of new treatments for pain and inflammation . Research in this area focuses on the compound’s ability to modulate inflammatory pathways and reduce pain perception.
Antithrombotic Activity
Some pyrazole compounds have been found to act as fibrinogen receptor antagonists with antithrombotic activity . This application is particularly important in the prevention and treatment of thrombosis-related conditions, such as stroke and myocardial infarction.
DNA Gyrase B Inhibition
New inhibitors of bacterial DNA gyrase B, an enzyme critical for bacterial DNA replication, have been developed from pyrazole derivatives . This application is crucial in the fight against bacterial infections, especially in the era of increasing antibiotic resistance.
Propiedades
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADPYGTXRQUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



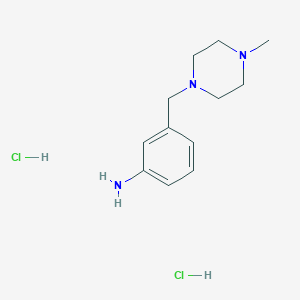

![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
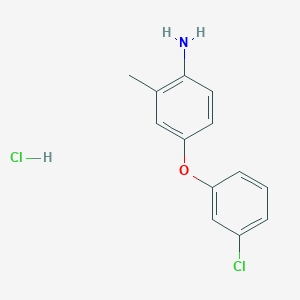
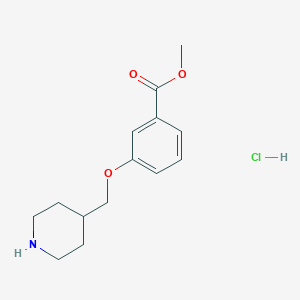
![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
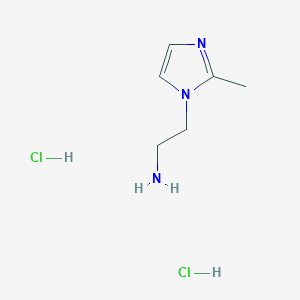
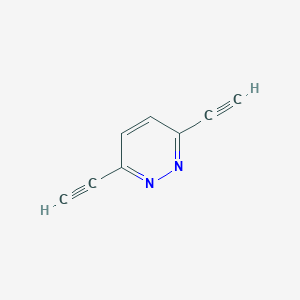
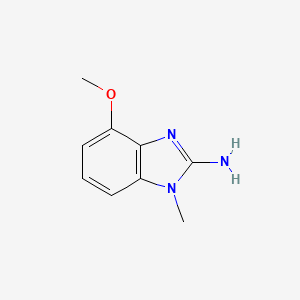
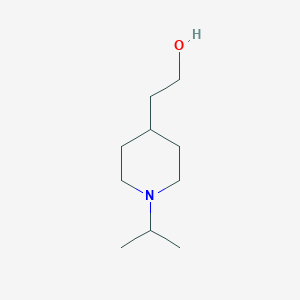

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)